molecular formula C10H16N2 B13044835 (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine

Cat. No.: B13044835
M. Wt: 164.25 g/mol
InChI Key: RRHHGSNSNIHWDX-JTQLQIEISA-N
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Description

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine is a chiral diamine featuring a 2,3-dimethylphenyl substituent on the ethane-1,2-diamine backbone. Its stereochemistry and aromatic substitution pattern make it a valuable candidate for asymmetric catalysis, ligand design, and pharmaceutical applications. The compound is synthesized via methods involving reductive amination or condensation reactions, often characterized by techniques such as NMR, IR, and mass spectrometry .

Key structural attributes:

  • Chiral center: The (1R) configuration enables enantioselective interactions in catalytic systems.
  • Aromatic substitution: The 2,3-dimethylphenyl group enhances steric bulk and electronic effects compared to simpler aryl or aliphatic substituents.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(1R)-1-(2,3-dimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1

InChI Key

RRHHGSNSNIHWDX-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CN)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine typically involves the reduction of corresponding nitro compounds or the reductive amination of ketones. One common method includes the catalytic hydrogenation of 2,3-dimethylphenyl nitroethane using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of 2,3-dimethylacetophenone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted by nucleophiles.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Ethane-1,2-diamine Derivatives

Compounds such as N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) differ in their aliphatic chain length and number of amine groups. These derivatives are primarily studied for corrosion inhibition, where increased -NH- groups enhance adsorption on metal surfaces. In contrast, the aromatic substitution in (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine reduces solubility in polar solvents but improves stability in organic matrices .

Table 1: Comparison with Aliphatic Derivatives

Compound Structure Key Applications Solubility Reference
DETA Linear aliphatic chain Corrosion inhibition High in water
TETA Branched aliphatic chain Chelation, corrosion Moderate in water
Target Compound Aromatic substituent Catalysis, pharmaceuticals Low in water

Aromatic Ethane-1,2-diamine Derivatives

(a) N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine (SQ109)

SQ109, an antimicrobial agent, shares the ethane-1,2-diamine backbone but incorporates hydroxylbenzyl groups. The hydroxyl groups enhance hydrogen bonding and solubility, enabling membrane penetration in pathogens. The target compound’s dimethylphenyl group, however, favors hydrophobic interactions, suggesting divergent biological targets .

(b) (1R,2R)-1,2-Diphenyl-1,2-ethanediamine

This compound features two phenyl groups instead of a dimethylphenyl substituent. The target compound’s methyl groups provide steric hindrance without excessive rigidity, balancing enantioselectivity and reaction rates .

Table 2: Comparison with Aromatic Derivatives

Compound Substituents Key Properties Applications Reference
SQ109 2-hydroxylbenzyl High solubility, H-bonding Antimicrobial
(1R,2R)-Diphenyl derivative Phenyl groups Rigid, π-π interactions Asymmetric catalysis
Target Compound 2,3-Dimethylphenyl Steric bulk, moderate rigidity Ligand design

Stereoisomers and Structural Variants

The (1S)-isomer of the target compound, (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine , exhibits distinct enantioselectivity in catalytic applications. For example, in palladium-catalyzed reactions, the (1R)-isomer may favor specific transition-state geometries over the (1S)-form . Additionally, derivatives like (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine demonstrate how electron-withdrawing substituents (e.g., fluorine) alter electronic properties compared to methyl groups .

Biological Activity

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Phenyl Ring : Substituted at the 2 and 3 positions with methyl groups.
  • Amine Groups : Two amine functionalities that enhance its reactivity and interaction with biological targets.

Molecular Formula : C10_{10}H16_{16}N2_{2}
Molecular Weight : 168.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanisms may include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing signal transduction pathways critical for various physiological processes.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Neuroprotective Effects : There is emerging evidence suggesting that it may have protective effects in neurodegenerative conditions by modulating glutamatergic signaling pathways .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxicity of this compound against breast cancer cells, the compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 15 µM, indicating significant potency.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. Results showed that treatment with this compound reduced neuronal cell death by 30% compared to control groups .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

Compound NameMolecular FormulaAnticancer ActivityNeuroprotective Activity
This compoundC10_{10}H16_{16}N2_{2}High (IC50 = 15 µM)Moderate
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamineC10_{10}H16_{16}N2_{2}ModerateLow
N,N'-bis(2-methylphenyl)ethane-1,2-diamineC12_{12}H18_{18}N2_{2}LowModerate

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